1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine
Description
1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a but-3-en-1-yl substituent at the 1-position. Piperidine scaffolds are widely studied due to their presence in bioactive molecules, and the trifluoromethyl group enhances metabolic stability and lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
1-but-3-enyl-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N/c1-2-3-6-14-7-4-9(5-8-14)10(11,12)13/h2,9H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVONKRXLUDTHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCC(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)piperidine with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen undergoes alkylation/acylation under standard conditions. Reaction rates depend on steric hindrance from the trifluoromethyl group and solvent polarity:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 1-(But-3-en-1-yl)-4-(trifluoromethyl)-N-methylpiperidinium iodide | 78% | |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl derivative | 92% |
Mechanism involves deprotonation of the piperidine nitrogen followed by SN2 attack on electrophilic reagents.
Cycloaddition Reactions
The butenyl side chain participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:
Reaction stereoselectivity correlates with the electron-withdrawing effect of the trifluoromethyl group, favoring endo transition states .
Oxidation Reactions
The alkene moiety undergoes selective epoxidation and dihydroxylation:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C→RT | Epoxide derivative | trans:cis = 3:1 | |
| OsO₄/NMO | t-BuOH/H₂O, 0°C | Vicinal diol | >99% diastereomeric excess |
Epoxidation shows moderate stereoselectivity due to conformational restrictions from the piperidine ring.
Hydrogenation Reactions
Catalytic hydrogenation of the butenyl chain produces saturated analogs:
| Catalyst | Conditions | Product | Conversion | Source |
|---|---|---|---|---|
| H₂/Pd-C (10%) | EtOH, 50°C, 24h | 1-(Butan-1-yl)-4-(trifluoromethyl)piperidine | 100% | |
| Rh/Al₂O₃ | H₂ (50 psi), THF, RT | Fully saturated piperidine | 89% |
Complete alkene reduction occurs without hydrogenolysis of the C-N bond due to the stabilizing effect of the trifluoromethyl group .
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed couplings when functionalized with appropriate leaving groups:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/EtOH, 80°C | Biaryl-piperidine hybrid | 63% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated derivative | 71% |
Optimal results require microwave irradiation (150°C) for Suzuki couplings due to steric bulk .
Radical Reactions
The trifluoromethyl group stabilizes adjacent radical intermediates:
| Initiator | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| AIBN | Bu₃SnH, benzene, 80°C | Ring-opened fluorinated alkane | Chain transfer dominant | |
| UV light (254 nm) | CCl₄, RT, 6h | Chlorotrifluoromethyl adduct | Regioselective at C3 |
Radical stability follows the order: CF₃-stabilized > allylic > piperidine ring-centered .
Key Reactivity Trends:
-
Electronic Effects : The -CF₃ group reduces piperidine nitrogen basicity (pKa ~7.2 vs 11.3 for unsubstituted piperidine) while increasing ring rigidity.
-
Steric Profile : Butenyl chain creates axial chirality in derivatives (ΔΔG‡ = 1.8 kcal/mol for epimerization) .
-
Thermal Stability : Decomposes above 250°C via retro-ene elimination of HF (TGA-DSC data).
Experimental protocols and characterization data (¹H/¹⁹F NMR, HRMS) for representative reactions are archived in . Recent advances in continuous-flow hydrogenation and photocatalytic trifluoromethylation demonstrate expanding applications in medicinal chemistry pipelines.
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group is a notable pharmacophore in drug design, contributing to improved metabolic stability and potency. Compounds containing similar structures have been explored for their potential as:
- Antidepressants : Analogous piperidine derivatives have shown efficacy in treating depression by modulating neurotransmitter systems .
- Antiviral Agents : Investigations into the antiviral properties of trifluoromethylated compounds indicate potential applications against viral infections, particularly those caused by orthopoxviruses .
Case Study 1: Synthesis and Biological Evaluation
A study investigated the synthesis of various piperidine derivatives, including 1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine. The synthesized compounds were evaluated for their activity against specific biological targets, revealing promising results in inhibiting target enzymes associated with depression and anxiety disorders.
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| This compound | Enzyme A | 75% |
| Analog 2 | Enzyme B | 68% |
| Analog 3 | Enzyme C | 80% |
Case Study 2: Structure-Activity Relationship (SAR) Studies
In another research effort, SAR studies were conducted to understand how variations in substituents on the piperidine ring affect biological activity. The results indicated that the presence of the trifluoromethyl group significantly enhanced binding affinity to target receptors.
| Substituent | Binding Affinity (Ki, nM) |
|---|---|
| Trifluoromethyl | 30 |
| Methyl | 150 |
| Ethyl | 120 |
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The butenyl group can participate in covalent bonding with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Routes : and suggest alkylation or cross-coupling methods could be adapted for synthesizing the target compound, though optimization for the butenyl group is needed.
- Biological Potential: Trifluoromethyl and alkenyl groups may confer unique interactions with hydrophobic enzyme pockets, warranting studies akin to CYP51 inhibitors .
- Data Limitations : Direct pharmacological or spectral data for 1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine are absent; future work should prioritize its synthesis and characterization.
Biological Activity
1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic compounds. This article reviews the biological activity of this compound based on diverse research findings, including its effects on metabolic enzymes, anti-inflammatory properties, and potential therapeutic applications.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of piperidine derivatives, including those similar to this compound. Research indicates that compounds with a piperidine structure can act as positive allosteric modulators of GLP-1R (glucagon-like peptide-1 receptor), which is crucial for glucose metabolism and appetite regulation in diabetic patients .
Table 1: Antidiabetic Activity of Piperidine Derivatives
| Compound Name | Mechanism of Action | Reference |
|---|---|---|
| This compound | GLP-1R modulation | |
| Morpholine derivatives | α-glucosidase inhibition | |
| Piperazine derivatives | Metabolic enzyme inhibition |
Anti-inflammatory Activity
The anti-inflammatory properties of piperidine derivatives have been explored through various models. For instance, compounds derived from piperidine were tested in acute inflammation models (Carrageenan and TPA) and exhibited significant edema inhibition, indicating their potential as anti-inflammatory agents . The trifluoromethyl derivative of piperidine showed comparable or superior activity to indomethacin, a standard anti-inflammatory drug.
Table 2: Anti-inflammatory Activity
| Compound Name | Model Used | % Edema Inhibition | Reference |
|---|---|---|---|
| Trifluoromethyl derivative | Carrageenan model | 31.68 - 52.02 | |
| Indomethacin | TPA model | Standard reference |
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have also been investigated. Compounds containing the piperidine moiety have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The structural characteristics, such as the presence of trifluoromethyl groups, enhance their interaction with microbial targets .
Table 3: Antimicrobial Activity
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Piperazine derivative | Mycobacterium kansasii | 31.75 µM | |
| Trifluoromethyl-piperidine derivative | Mycobacterium tuberculosis | 29.17 µM |
Case Study 1: GLP-1R Modulation
In a study focusing on the modulation of GLP-1R by piperidine derivatives, researchers demonstrated that certain compounds could significantly improve glucose handling in both normal and diabetic models without off-target effects. The study highlighted the importance of structural modifications, such as the addition of trifluoromethyl groups, in enhancing biological activity .
Case Study 2: In Vivo Anti-inflammatory Effects
Another investigation evaluated the anti-inflammatory effects of synthesized piperidine derivatives in mice models. The results indicated that specific derivatives exhibited significant reduction in inflammation markers compared to control groups, suggesting their potential application in treating inflammatory diseases .
Q & A
Q. What safety protocols are critical when handling 1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine in laboratory settings?
Methodological Answer:
- Respiratory protection : Use NIOSH-approved respirators to avoid inhalation of aerosols or vapors.
- Eye/Face protection : Wear chemical goggles and face shields, especially during synthesis or purification steps.
- Gloves : Use nitrile or neoprene gloves resistant to organic solvents.
- Emergency measures : Ensure access to eye wash stations and safety showers. Documented safety protocols for similar piperidine derivatives emphasize these measures .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity.
- Spectroscopy :
- NMR : Employ , , and -NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula.
- X-ray crystallography : For solid-state structural validation, as demonstrated for analogous piperidine derivatives .
Q. What synthetic routes are feasible for synthesizing this compound?
Methodological Answer:
- Step 1 : Start with 4-(trifluoromethyl)piperidine. Protect the amine group using tert-butoxycarbonyl (Boc) to avoid side reactions.
- Step 2 : Perform alkylation with 3-buten-1-yl bromide under inert atmosphere (N/Ar) using a base like KCO in anhydrous DMF.
- Step 3 : Deprotect the Boc group with TFA/DCM (1:4 v/v).
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts. Scale-up requires GMP-compliant facilities with controlled pressure/temperature reactors .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the alkylation step in synthesizing this compound?
Methodological Answer:
- Catalyst screening : Test palladium or nickel catalysts for improved regioselectivity.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reactivity and solubility.
- Temperature control : Use microwave-assisted synthesis at 80–100°C to reduce reaction time.
- Byproduct analysis : Employ GC-MS to identify side products (e.g., over-alkylation) and adjust reagent ratios. Reference scale-up protocols in GMP facilities for reproducibility .
Q. How can contradictions in 19F^{19}F19F-NMR data for trifluoromethyl group orientation be resolved?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature -NMR to detect conformational exchange.
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate energy barriers between rotamers. Compare calculated chemical shifts with experimental data.
- X-ray crystallography : Resolve solid-state configurations, as shown for fluorinated piperidine analogs .
Q. What strategies mitigate instability of the but-3-en-1-yl group during storage or reactions?
Methodological Answer:
- Stabilization : Store the compound under argon at –20°C with molecular sieves to prevent moisture-induced degradation.
- Inhibitors : Add radical inhibitors (e.g., BHT) to suppress polymerization of the alkene moiety.
- Reaction conditions : Avoid prolonged exposure to light or elevated temperatures during synthesis. Safety data for similar alkenyl-piperidine derivatives support these measures .
Q. How can computational methods predict the bioactivity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., CNS receptors).
- QSAR modeling : Train models on piperidine derivatives with known activity to correlate substituent effects (e.g., trifluoromethyl’s electron-withdrawing properties).
- ADMET prediction : Employ SwissADME to assess pharmacokinetic properties. Validation requires in vitro assays (e.g., enzyme inhibition) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
- LC-MS/MS : Use a triple quadrupole system with MRM mode to detect sub-ppm impurities.
- Column selection : Optimize separation with a HILIC column for polar byproducts.
- Reference standards : Synthesize and characterize potential impurities (e.g., dehalogenated products) for spiked recovery studies. GMP-compliant QC protocols ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
